molecular formula C20H21BrN2O4 B267421 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B267421
M. Wt: 433.3 g/mol
InChI Key: QZYFAMZMHXYRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in different scientific studies. In

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of the protein kinase CK2. This enzyme is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide leads to the disruption of these processes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide exhibits potent anticancer activity against different cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, this compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its potent anticancer activity against different cancer cell lines. This compound can be used to study the mechanisms of action of CK2 inhibition and its effects on cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are many potential future directions for the use of 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One of the directions is to study its effects on different cancer types and its potential use in combination with other anticancer drugs. Furthermore, this compound can be used to study the role of CK2 in different cellular processes and its potential as a therapeutic target for different diseases. Finally, the development of more efficient synthesis methods and the modification of the compound's structure can lead to the development of more potent and effective CK2 inhibitors.
Conclusion:
In conclusion, 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound with potent anticancer and anti-inflammatory activities. This compound has been synthesized using different methods and has shown promising results in different scientific studies. The inhibition of CK2 by this compound leads to the disruption of cellular processes, resulting in cell cycle arrest and apoptosis. Although there are some limitations to its use in lab experiments, the potential future directions for its use are vast, making it a promising candidate for further scientific research.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been achieved using different methods. One of the commonly used methods is the reaction of 3-bromo-4-methoxyaniline with 3-(tert-butoxycarbonylamino)benzoic acid in the presence of N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA). The reaction mixture is then heated at 80°C for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents.

Scientific Research Applications

3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the significant applications of this compound is in cancer research. Studies have shown that 3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide exhibits potent anticancer activity against different cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H21BrN2O4/c1-26-18-8-7-14(11-17(18)21)20(25)23-15-5-2-4-13(10-15)19(24)22-12-16-6-3-9-27-16/h2,4-5,7-8,10-11,16H,3,6,9,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

QZYFAMZMHXYRSN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3)Br

Origin of Product

United States

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